4-(Ethanesulfonyl)phenol
Overview
Description
4-(Ethanesulfonyl)phenol is an organic compound with the molecular formula C8H10O3S and a molecular weight of 186.23 g/mol . It is characterized by a phenol group substituted with an ethanesulfonyl group at the para position. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Ethanesulfonyl)phenol can be synthesized through several methods. One common approach involves the sulfonation of phenol derivatives. For instance, phenol can be reacted with ethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine to yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale sulfonation reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Ethanesulfonyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The sulfonyl group can be reduced under specific conditions.
Substitution: The phenol group is highly reactive towards electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine, nitric acid, and sulfuric acid
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of reduced sulfonyl derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated phenol derivatives
Scientific Research Applications
4-(Ethanesulfonyl)phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Ethanesulfonyl)phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions with proteins and enzymes, while the sulfonyl group can modulate the compound’s reactivity and solubility . These interactions can influence cellular pathways and biochemical processes, making the compound useful in various applications.
Comparison with Similar Compounds
Similar Compounds
- 4-(Vinylsulfonyl)phenol
- 4-(Methylsulfonyl)phenol
- 4-(Chlorosulfonyl)phenol
Uniqueness
4-(Ethanesulfonyl)phenol is unique due to its specific combination of a phenol group and an ethanesulfonyl group. This combination imparts distinct chemical properties, such as enhanced reactivity towards electrophilic aromatic substitution and specific interactions with biological molecules .
Properties
IUPAC Name |
4-ethylsulfonylphenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S/c1-2-12(10,11)8-5-3-7(9)4-6-8/h3-6,9H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFHJXTUYMXRID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90603948 | |
Record name | 4-(Ethanesulfonyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90603948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
859537-79-4 | |
Record name | 4-(Ethanesulfonyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90603948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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